Nigrosin (alcohol soluble)

Description

BenchChem offers high-quality Nigrosin (alcohol soluble) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nigrosin (alcohol soluble) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

20828-79-9 |

|---|---|

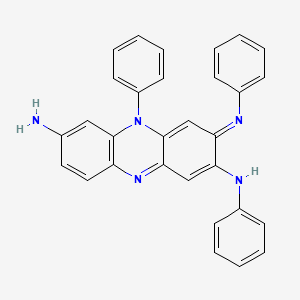

Molecular Formula |

C30H23N5 |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

2-N,5-diphenyl-3-phenyliminophenazine-2,7-diamine |

InChI |

InChI=1S/C30H23N5/c31-21-16-17-25-29(18-21)35(24-14-8-3-9-15-24)30-20-27(33-23-12-6-2-7-13-23)26(19-28(30)34-25)32-22-10-4-1-5-11-22/h1-20,32H,31H2 |

InChI Key |

MQJDQAXDVFYIPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=NC4=C(C=C(C=C4)N)N(C3=CC2=NC5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Alcohol-Soluble Nigrosin (Solvent Black 5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol-soluble nigrosin, commercially known as Solvent Black 5, is not a single chemical entity but rather a complex mixture of synthetic phenazine-based dyes.[1][2] It is characterized by its black color and solubility in various organic solvents, particularly ethanol. This technical guide provides a comprehensive overview of the chemical nature of alcohol-soluble nigrosin, including its synthesis, general structural characteristics, and the analytical methodologies employed for its characterization.

Chemical Identity and Physical Properties

Alcohol-soluble nigrosin is identified by the CAS number 11099-03-9. Due to its nature as a mixture, a single definitive molecular formula or weight cannot be assigned. However, the components are all based on the phenazine heterocyclic system. Some sources may list a specific molecular formula, such as C8H19ClN2O, and the IUPAC name 2-amino-N,N-dipropylacetamide hydrochloride for a component, but this does not represent the entirety of the mixture.

The physical and chemical properties of the overall mixture are summarized in the table below.

| Property | Value | References |

| Appearance | Black powder | [3] |

| Solubility | Soluble in alcohol, insoluble in water | [3] |

| Absorption Maximum (λmax) | Approximately 565 nm in ethanol | [3] |

Synthesis of Alcohol-Soluble Nigrosin

The industrial synthesis of alcohol-soluble nigrosin involves the high-temperature reaction of a mixture of nitrobenzene, aniline, and aniline hydrochloride in the presence of a metallic catalyst, typically iron or copper.[1] This process leads to a complex series of condensation and cyclization reactions, resulting in the formation of a variety of phenazine-based chromophores.

Representative Synthesis Workflow

The synthesis can be conceptually understood through the following workflow, which illustrates the key reactants and the formation of the complex dye mixture.

Caption: General synthesis workflow for alcohol-soluble nigrosin.

Chemical Structure of Major Components

The core chemical structure of the components of alcohol-soluble nigrosin is the phenazine ring system. Phenazine is a dibenzo-annulated pyrazine, a nitrogen-containing heterocyclic compound. The complexity of the nigrosin mixture arises from the various substitutions on this phenazine core, which occur during the synthesis. These substitutions can include amino, phenylamino, and other related groups. The general structure of a phenazine core is shown below.

References

An In-depth Technical Guide to the Physicochemical Properties of Solvent Black 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 5, also known by its Colour Index name C.I. 50415 and the common name Nigrosine Spirit Soluble, is a complex azine dye. It is a mixture of synthetic black dyes, primarily used in industrial applications for coloring lacquers, varnishes, inks, and in the plastics industry.[1] While its primary applications are not in the pharmaceutical field, an understanding of its physicochemical properties is crucial for researchers and scientists who may encounter it in various contexts, including in the analysis of colored materials or as a potential reference compound. This guide provides a comprehensive overview of the known physicochemical properties of Solvent Black 5, including its synthesis, solubility, melting point, and spectral characteristics.

Chemical and Physical Properties

Solvent Black 5 is not a single chemical entity but rather a complex mixture of phenazine-based compounds.[1] This variability arises from its manufacturing process and can lead to batch-to-batch differences in its exact composition and properties.

Table 1: General Physicochemical Properties of Solvent Black 5

| Property | Value | Source(s) |

| CI Name | Solvent Black 5 | [2] |

| CI Number | 50415 | [1] |

| CAS Number | 11099-03-9 | [1] |

| Chemical Class | Azine | [2] |

| Appearance | Black powder | [] |

| Hue | Bluish-black | [2] |

| Density (g/cm³) | 1.20 | [1] |

Synthesis

The industrial synthesis of Solvent Black 5, or Nigrosine Spirit Soluble, typically involves the high-temperature reaction of nitroaromatics with aniline and aniline hydrochloride in the presence of a metallic catalyst, such as iron or copper.[4][5] Two common manufacturing methods are:

-

Heating a mixture of nitrobenzene, aniline, and aniline hydrochloride with iron or copper at 180-200 °C.[4][5]

-

Heating nitrophenol or nitrocresols with aniline and aniline hydrochloride in the presence of a small amount of iron at 180-200 °C.[4][5]

The resulting product is a complex mixture of azine and related polymeric compounds.

Caption: General synthesis pathway for Solvent Black 5.

Solubility

Solvent Black 5 is characterized by its solubility in organic solvents and insolubility in water.[1][4][5] This property is key to its application in solvent-based systems.

Qualitative Solubility

The dye is known to be soluble in the following solvents:

It is insoluble in water.[1][4][5]

Quantitative Solubility

Quantitative solubility data for Solvent Black 5 is not widely available in the literature, likely due to its nature as a mixture. However, one source provides the following values:

Table 2: Quantitative Solubility of Solvent Black 5 in Various Solvents

| Solvent | Solubility ( g/100 mL) |

| Acetone | 28.0 |

| Butyl Acetate | 10.0 |

| Methylbenzene (Toluene) | 1.03 |

| Dichloromethane | 11.68 |

| Ethylalcohol (Ethanol) | 3.55 |

Source:[1]

It is important to note that these values may vary depending on the specific composition of the Solvent Black 5 batch.

Melting Point

The melting point of Solvent Black 5 is often reported as a range rather than a sharp point, which is characteristic of a mixture. Different sources provide varying melting points, which may be due to the different compositions of the tested samples.

Table 3: Reported Melting Points of Solvent Black 5

| Melting Point (°C) | Source(s) |

| 200 | [1] |

| >300 | [6] |

| Stable up to 150 (in spirit varnish) | [2] |

The significant discrepancy in reported melting points highlights the variability of this dye.

Spectral Properties

UV-Visible Spectroscopy

The color of Solvent Black 5 arises from its strong absorption of light in the visible region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) in ethanol has been reported.

Table 4: UV-Visible Absorption of Solvent Black 5

| Solvent | λmax (nm) | Source(s) |

| Ethanol | 567 |

Infrared (IR) Spectroscopy

Table 5: Characteristic FTIR Absorption Bands for Nigrosine Dye

| Wavenumber (cm⁻¹) | Assignment |

| 3300 | N-H stretching (amines) |

| 1589 | C=C stretching (aromatic rings) |

| 1489 | C=C stretching (aromatic rings) |

| 1445 | C-H bending |

| 1025 | C-N stretching |

| 1002 | C-H in-plane bending |

| 745 | C-H out-of-plane bending (aromatic) |

| 693 | C-H out-of-plane bending (aromatic) |

Source:[7]

These bands are consistent with the proposed azine-based structure containing aromatic rings and amine groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H-NMR or ¹³C-NMR data for Solvent Black 5 has been found in the reviewed literature. The complexity of the mixture would likely result in broad, poorly resolved NMR spectra, making detailed structural elucidation challenging. For the core phenazine structure, which is a component of the azine class of dyes, ¹H-NMR signals for aromatic protons would be expected in the range of 7.5-8.5 ppm, while aromatic carbons in ¹³C-NMR would appear between 120-150 ppm.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Solvent Black 5 are not published specifically for this dye. However, standardized methods from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International can be adapted.

Melting Point Determination (Adapted from OECD Guideline 102)

The melting range of Solvent Black 5 can be determined using the capillary method with a liquid bath or a metal block apparatus.[8][9][10][11]

-

Sample Preparation: A small amount of the dry Solvent Black 5 powder is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: A melting point apparatus with a calibrated thermometer or temperature sensor is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (initial melting point) and the temperature at which it becomes completely liquid (final melting point) are recorded to define the melting range.

Caption: Workflow for melting point determination.

Solubility Determination (General Procedure)

A general procedure for determining the solubility of a dye like Solvent Black 5 involves the following steps:

-

Solvent Selection: A range of relevant organic solvents is chosen.

-

Sample Preparation: A known amount of Solvent Black 5 is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of the dye in the saturated solution is determined, for example, by UV-Vis spectrophotometry using a calibration curve, or by evaporating the solvent and weighing the residue.

UV-Visible Spectroscopy (General Procedure)

-

Solution Preparation: A dilute solution of Solvent Black 5 is prepared in a suitable spectroscopic grade solvent (e.g., ethanol). The concentration should be such that the absorbance at the λmax is within the linear range of the spectrophotometer (typically below 1.0).

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is blanked using the pure solvent.

-

Measurement: The absorbance of the dye solution is measured over a range of wavelengths (e.g., 300-800 nm) to obtain the absorption spectrum.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Relevance to Drug Development

Given that Solvent Black 5 is an industrial dye with a complex and variable composition, it is not used in pharmaceutical formulations. There is no information in the public domain to suggest that it interacts with any known biological signaling pathways relevant to drug development. Its potential toxicological properties, however, could be of interest in the context of occupational health and safety.[12]

Conclusion

Solvent Black 5 is a well-established industrial colorant with a defined set of physicochemical properties that make it suitable for its applications. As a complex mixture, its properties such as melting point and solubility can exhibit variability. While a significant body of qualitative data exists, there is a lack of comprehensive quantitative data, particularly for solubility in a wide range of solvents and detailed spectroscopic information like NMR. The experimental protocols for characterizing this dye can be adapted from established international standards. For researchers and scientists, understanding these properties is essential for any work that may involve this compound. For drug development professionals, while not directly applicable as a therapeutic agent, an awareness of its properties can be useful in the broader context of chemical safety and analysis.

References

- 1. Solvent black 5 - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]

- 2. foodcolourworld.com [foodcolourworld.com]

- 4. Synthesis Method of Solvent black 5 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. acri.gov.tw [acri.gov.tw]

- 9. laboratuar.com [laboratuar.com]

- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of Nigrosin Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigrosin, a complex mixture of phenazine-based compounds, is a versatile black dye with significant applications across various scientific disciplines.[1] It is broadly classified into three main types based on its solubility: spirit-soluble (Solvent Black 5), water-soluble (Acid Black 2), and oil-soluble (Solvent Black 7).[2] The spirit-soluble form is the primary product of the initial synthesis, which can then be sulfonated to produce the water-soluble variant.[1] This guide provides a comprehensive overview of the core synthesis and purification methods for nigrosin dye, tailored for a technical audience in research and development.

Synthesis of Nigrosin Dye

The industrial synthesis of nigrosin dye is a multi-step process that begins with the production of the spirit-soluble base, which can then be modified to create the water-soluble form.

Synthesis of Spirit-Soluble Nigrosin (Solvent Black 5)

The foundational synthesis of nigrosin involves the oxidative condensation of aniline and its derivatives.[1]

Reaction Principle: The synthesis of spirit-soluble nigrosin (C.I. Solvent Black 5) is achieved by heating a mixture of nitrobenzene, aniline, and aniline hydrochloride in the presence of a metallic catalyst, typically iron or copper.[1][3] This process is carried out at elevated temperatures, generally ranging from 160°C to 200°C.[3][4] The reaction results in a complex mixture of phenazine-based compounds that constitute the nigrosin dye.

Experimental Protocol:

While precise industrial protocols are often proprietary, a general laboratory-scale synthesis can be outlined as follows:

-

Reactant Preparation: A reaction vessel is charged with aniline, nitrobenzene, and aniline hydrochloride.

-

Catalyst Introduction: Anhydrous ferric chloride or another suitable iron or copper catalyst is added to the mixture.

-

Heating and Reaction: The mixture is gradually heated to a temperature range of 160-180°C.[4] This temperature is maintained for several hours to allow the condensation and oxidation reactions to proceed to completion.

-

Neutralization and Separation: After the reaction, the mixture is cooled, and an alkaline aqueous solution is added to neutralize the hydrochloric acid. This causes the separation of an aniline layer containing the crude nigrosin base.[4]

-

Purification: The crude product is then subjected to purification steps to remove unreacted starting materials and byproducts.[4]

Synthesis of Water-Soluble Nigrosin (Acid Black 2)

Water-soluble nigrosin (C.I. Acid Black 2) is not synthesized directly but is derived from the spirit-soluble form through sulfonation.[1][5]

Reaction Principle: The conversion of spirit-soluble nigrosin to its water-soluble counterpart involves the introduction of sulfonic acid groups (-SO₃H) onto the aromatic rings of the phenazine structures. This is typically achieved by treating the nigrosin base with a strong sulfonating agent, such as concentrated sulfuric acid or oleum.[5]

Experimental Protocol:

-

Sulfonation: The crude or purified spirit-soluble nigrosin base is carefully added to concentrated sulfuric acid.

-

Heating: The mixture is heated to facilitate the sulfonation reaction. The temperature and reaction time are critical parameters that influence the degree of sulfonation and the final properties of the dye.

-

Precipitation and Washing: After sulfonation, the reaction mixture is poured into cold water, causing the sulfonated nigrosin to precipitate.[6] The precipitate is then filtered and washed to remove excess acid.

-

Neutralization and Drying: The washed product is neutralized with an alkali, such as sodium hydroxide or sodium carbonate, to form the sodium salt of the sulfonic acid, which is the final water-soluble dye.[6] The resulting product is then dried.

Purification Methods

The purification of nigrosin is crucial for obtaining a product with consistent quality and performance characteristics. As nigrosin is a complex mixture, purification aims to remove unreacted starting materials, such as aniline, and other impurities.[4]

Purification of Spirit-Soluble Nigrosin

Several methods can be employed to reduce impurities like residual aniline in spirit-soluble nigrosin:

-

Solvent Washing: The crude nigrosin can be washed with a solvent that is soluble in aniline but not in the dye itself.[4]

-

Steam Distillation: Heating the crude product with a solvent that has a boiling point between 100-230°C under reduced pressure can help remove aniline along with the solvent.[4]

-

Heating under Reduced Pressure: Direct heating of the crude product under vacuum can also be used to drive off volatile impurities like aniline.[4]

-

Heating at Normal Pressure: Simple heating at atmospheric pressure can also contribute to the removal of residual aniline.[4]

Chromatographic Purification

For research and high-purity applications, chromatographic techniques can be employed to separate the various components of the nigrosin mixture. While specific protocols for nigrosin are not widely published, methods used for separating similar phenazine-based compounds can be adapted.[7]

Column Chromatography:

-

Stationary Phase: Silica gel or alumina are common stationary phases for the separation of organic compounds.

-

Mobile Phase: A solvent system with appropriate polarity is used to elute the different components of the nigrosin mixture from the column. The choice of solvent will depend on the specific components to be separated.

Quantitative Data

Obtaining precise quantitative data for nigrosin synthesis is challenging due to the complex nature of the product mixture. However, some data on the physical and spectral properties are available.

Table 1: Physical and Spectral Properties of Nigrosin Dyes

| Property | Solvent Black 5 (Spirit-Soluble) | Acid Black 2 (Water-Soluble) |

| Appearance | Black powder | Black crystals or powder[8] |

| Solubility | Soluble in ethanol, benzene, toluene, oleic acid, and stearic acid; Insoluble in water[3] | Soluble in water (violet solution), soluble in ethanol (blue solution)[5] |

| λmax | 567 nm[9] | ~570 nm |

| Moisture Content | - | ≤ 6%[8] |

| Ash Content | - | ≤ 17%[8] |

Experimental Workflows

The synthesis and purification of nigrosin can be visualized as a series of sequential steps.

Caption: Workflow for the synthesis of spirit-soluble nigrosin.

References

- 1. Nigrosin - Wikipedia [en.wikipedia.org]

- 2. accustandard.com [accustandard.com]

- 3. Synthesis Method of Solvent black 5 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 4. EP1806626A1 - Modified nigrosine and process for producing the same, and electrostatic charge image developing toner using said modified nigrosine - Google Patents [patents.google.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Page loading... [guidechem.com]

- 7. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACID BLACK 2|Nigrosine MS Conc|Water-soluble Nigrosine Black|Nigrosine water soluble|Acid Nigrosine|Acid Grains Black [chinainterdyes.com]

- 9. Absorption [Nigrosin] | AAT Bioquest [aatbio.com]

The Core Mechanism of Nigrosin in Negative Staining: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for nigrosin in negative staining, a fundamental technique in microbiology for the visualization of cellular morphology. This document outlines the chemical principles, experimental protocols, and key considerations for achieving high-quality results.

Introduction to Negative Staining and Nigrosin

Negative staining is a powerful microscopy technique that provides a high-contrast image of microorganisms without the need for heat fixation, thus preserving their natural size and shape.[1][2] Unlike positive staining methods where the specimen itself is colored, negative staining colors the background, leaving the specimen translucent and clearly delineated.[3] This method is particularly advantageous for observing delicate structures and bacteria that are difficult to stain, such as spirilla.[1][4]

Nigrosin, a water-soluble, acidic dye, is a cornerstone reagent for negative staining.[3][4] It is a synthetic black dye, also known as Acid Black 2, that carries a net negative charge in aqueous solutions.[5] This fundamental property is the key to its mechanism of action.

The Core Mechanism: Electrostatic Repulsion

The primary mechanism of action for nigrosin in negative staining is based on the principle of electrostatic repulsion.[6] Both the nigrosin dye particles and the surface of most bacterial cells are negatively charged at a neutral pH.[3][7]

-

Nigrosin's Negative Charge: As an acidic dye, nigrosin readily donates a proton (H+) in solution, resulting in a negatively charged chromophore.[4][8]

-

Bacterial Surface Charge: The bacterial cell wall and membrane contain various anionic polymers, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, which impart a net negative charge to the cell surface.

Due to the like charges, the nigrosin dye is repelled by the bacterial cell surface and cannot penetrate the cell envelope.[6][9] Consequently, the dye particles deposit on the glass slide, creating a dark background, while the bacterial cells remain unstained and appear as bright, transparent bodies against this dark field.[4][8] This technique essentially creates a "shadow" or outline of the microorganism.

Below is a diagram illustrating the electrostatic repulsion that forms the basis of negative staining with nigrosin.

Quantitative Data and Reagent Properties

| Property | Value | Reference |

| Chemical Name | Acid Black 2 | [5] |

| CAS Number | 8005-03-6 | [13] |

| Molecular Formula | C₂₂H₁₄N₆Na₂O₉S₂ | [5] |

| Molecular Weight | 616.49 g/mol | [5] |

| Appearance | Blackish violet solution | [10][14] |

| Solubility | Water-soluble | [5] |

| Standard Concentration | 10% w/v (100 gm/L) | [4][12] |

Detailed Experimental Protocol

The following protocol outlines the standard procedure for negative staining using nigrosin.

Materials

-

24-hour bacterial culture (agar slant or broth)

-

Nigrosin stain (10% w/v)

-

Clean, grease-free microscope slides

-

Inoculating loop

-

Bunsen burner or microincinerator

-

Staining tray

-

Microscope with oil immersion lens

Procedure

-

Slide Preparation: Place a small drop of nigrosin near one end of a clean microscope slide.[1]

-

Inoculation: Aseptically transfer a loopful of the bacterial culture into the drop of nigrosin.[6]

-

For solid cultures, mix a small amount of the colony into the dye.

-

For liquid cultures, add a loopful of the broth to the dye.

-

-

Smear Preparation: Use a second clean slide, held at a 45° angle, to spread the mixture. Touch the edge of the spreader slide to the drop and allow the liquid to spread along the edge. Push the spreader slide across the surface of the first slide to create a thin, even smear. The smear should transition from opaque black to a grayish, semi-transparent film.[1][6]

-

Drying: Allow the smear to air dry completely. Do not heat fix. [1][6] Heat fixation can distort the bacterial cells, defeating the purpose of the negative stain.[2]

-

Microscopic Examination: Examine the slide under the oil immersion lens. Look for areas where the background is dark and the cells are clearly visible as bright, unstained objects.[6]

The following diagram illustrates the experimental workflow for negative staining.

Applications in Research and Development

Negative staining with nigrosin is a valuable tool in various scientific disciplines:

-

Morphological Studies: It allows for the accurate determination of bacterial size, shape, and arrangement.[2][4]

-

Capsule Visualization: This technique is instrumental in visualizing the capsules of certain bacteria, such as Cryptococcus neoformans, which are often difficult to stain with other methods.[10][11] The capsule appears as a clear halo around the cell.

-

Spirochete Observation: The delicate structure of spirochetes is well-preserved with negative staining.[13]

-

Electron Microscopy: Negative staining is also adapted for preparing biological samples for transmission electron microscopy (TEM) to view viruses, proteins, and other macromolecular structures.[4]

Conclusion

The mechanism of action for nigrosin in negative staining is a straightforward yet elegant application of electrostatic principles. By leveraging the mutual repulsion between the negatively charged dye and the bacterial cell surface, this technique provides an invaluable method for observing the true morphology of microorganisms. Its simplicity, coupled with the avoidance of harsh fixation methods, ensures that researchers and scientists can obtain a clear and accurate representation of cellular structures.

References

- 1. microbenotes.com [microbenotes.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. flabslis.com [flabslis.com]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. dawnscientific.com [dawnscientific.com]

- 6. biologyease.com [biologyease.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. himedialabs.com [himedialabs.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. micromasterlab.com [micromasterlab.com]

- 13. Nigrosin certified 8005-03-6 [sigmaaldrich.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Absorption Spectrum and Maximum Absorbance of Alcohol-Soluble Nigrosin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absorption spectrum and maximum absorbance (λmax) of alcohol-soluble nigrosin, also known as Solvent Black 5. The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize this dye in various applications, including as a staining agent or a component in formulations. This document outlines the core spectral characteristics of alcohol-soluble nigrosin, detailed experimental protocols for its analysis, and a summary of quantitative data.

Core Concepts: Absorption Spectroscopy

Absorption spectroscopy is a fundamental analytical technique used to measure the absorption of light by a substance. When a molecule absorbs light, electrons are promoted to higher energy levels. The wavelength of light absorbed corresponds to the energy difference between the electronic ground state and the excited state. A UV-Visible (UV-Vis) spectrophotometer is employed to measure the absorbance of a sample across a range of wavelengths, generating an absorption spectrum. The wavelength at which the maximum absorbance occurs is denoted as λmax, a key characteristic for identifying and quantifying a substance.

Quantitative Data: Spectral Properties of Alcohol-Soluble Nigrosin

The following table summarizes the key quantitative data related to the absorption spectrum of alcohol-soluble nigrosin in an alcohol-based solvent, primarily ethanol.

| Parameter | Value | Solvent | Notes |

| Maximum Absorbance Wavelength (λmax) | 565 - 567 nm | Ethanol/Alcohol | Multiple sources confirm this range.[1][2][3][4][5] Thermo Scientific specifies a λmax of 565 ± 3nm.[6] |

| Specific Absorptivity (A1% 1cm) | 200 - 300 | 50% Ethanol | For a concentration of 0.025 g/L.[2] This value is useful for quantitative analysis. |

| Appearance in Solution | Blue-black | Ethanol | [7] |

Experimental Protocol: Determination of Absorption Spectrum and λmax

This section provides a detailed methodology for preparing an alcohol-soluble nigrosin solution and measuring its absorption spectrum using a UV-Vis spectrophotometer.

Materials and Equipment:

-

Alcohol-soluble nigrosin powder (e.g., Solvent Black 5)

-

Ethanol (spectroscopic grade or equivalent)

-

Volumetric flasks (e.g., 10 mL, 100 mL)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Quartz or glass cuvettes (1 cm path length)

-

UV-Visible Spectrophotometer (double beam recommended)

-

Lint-free tissues

Procedure:

-

Preparation of a Stock Solution (e.g., 0.1 g/L): a. Accurately weigh 10 mg of alcohol-soluble nigrosin powder using an analytical balance. b. Transfer the powder to a 100 mL volumetric flask. c. Add approximately 70 mL of spectroscopic grade ethanol to the flask. d. Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the nigrosin is completely dissolved. This may take some time as nigrosin can be slow to dissolve. Gentle warming can be applied if necessary, but the solution should be cooled to room temperature before final dilution. e. Once dissolved, dilute the solution to the 100 mL mark with ethanol. f. Stopper the flask and invert it several times to ensure homogeneity.

-

Preparation of a Working Solution (e.g., 0.01 g/L): a. Pipette 10 mL of the stock solution into a 100 mL volumetric flask. b. Dilute to the mark with spectroscopic grade ethanol. c. Mix thoroughly by inverting the flask.

-

Spectrophotometer Setup and Measurement: a. Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions. b. Set the wavelength range for the scan (e.g., 400 nm to 700 nm). c. Fill a clean cuvette with spectroscopic grade ethanol to serve as the blank. Ensure there are no air bubbles. d. Wipe the optical surfaces of the cuvette with a lint-free tissue. e. Place the blank cuvette in the reference holder of the spectrophotometer. f. Rinse another clean cuvette with a small amount of the working nigrosin solution. g. Fill the sample cuvette with the working nigrosin solution and wipe it clean. h. Place the sample cuvette in the sample holder. i. Perform a baseline correction or "auto-zero" with the blank. j. Run the spectral scan to obtain the absorption spectrum of the alcohol-soluble nigrosin solution.

-

Data Analysis: a. From the resulting spectrum, identify the wavelength at which the maximum absorbance occurs (λmax). b. Record the absorbance value at the λmax.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the absorption spectrum of alcohol-soluble nigrosin.

Caption: Experimental workflow for determining the absorption spectrum of alcohol-soluble nigrosin.

This comprehensive guide provides the necessary information for the accurate and reproducible analysis of the spectral properties of alcohol-soluble nigrosin. Adherence to these protocols will ensure high-quality data for research and development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nigrosin, soluble in alcohol (C. I. 50415), 5 g, glass, CAS No. 11099-03-9 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Germany [carlroth.com]

- 4. Nigrosin, alcohol soluble Solvent Black 5 11099-03-9 [sigmaaldrich.com]

- 5. Solvent black 5 - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]

- 6. alkalisci.com [alkalisci.com]

- 7. Absorption [Nigrosin] | AAT Bioquest [aatbio.com]

Navigating the Solubility of Nigrosin: A Technical Guide for Researchers

An In-depth Examination of Nigrosin (Solvent Black 5) Solubility in Ethanol and Methanol for Scientific Applications

Executive Summary

Understanding Nigrosin and its Solubility

Nigrosin is not a single compound but rather a mixture of synthetic black dyes.[1] The "alcohol soluble" designation indicates its non-polar nature, rendering it miscible with organic solvents while being insoluble in water.[2][3][4] This property is crucial for its use in applications requiring a non-aqueous medium.

Qualitative Solubility Assessment

Multiple sources confirm that Solvent Black 5 is soluble in ethanol, often described as yielding a blue-black solution.[1][2][5] The solubility in alcohols is a key characteristic highlighted by manufacturers and suppliers.[6] However, the extent of this solubility, particularly in comparison to methanol, is not well-documented in publicly accessible technical data sheets or scientific literature. The PubChem database provides a general solubility value of less than 1 mg/mL at 22.8°C, though this is not specific to any particular solvent.[7] A specification sheet for one commercial source of nigrosin notes an absorbance value for a 30 mg/L solution in ethanol, confirming its solubility at this concentration but not defining its saturation point.[8]

Quantitative Analysis of Nigrosin Solubility

Due to the lack of specific quantitative data comparing the solubility of nigrosin in ethanol versus methanol, this section outlines two robust experimental protocols for determining these values.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent to determine the mass of the dissolved solute.[9][10]

Table 1: Quantitative Solubility Data (Hypothetical)

| Solvent | Temperature (°C) | Solubility (g/L) |

| Ethanol | 25 | Data Not Found |

| Methanol | 25 | Data Not Found |

Note: This table is provided as a template. The user is encouraged to populate it with experimentally determined data using the protocols outlined below.

-

Preparation of Saturated Solution:

-

Add an excess amount of nigrosin powder to a known volume of either ethanol or methanol in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period is essential.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully filter the supernatant through a pre-weighed, fine-pored filter paper or membrane to remove all undissolved particles. A syringe filter can be effective for smaller volumes.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately measure a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent in a fume hood or under a stream of inert gas at a controlled temperature to avoid decomposition of the dye.

-

Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried nigrosin residue.

-

The mass of the dissolved nigrosin is the final weight minus the initial weight of the evaporating dish.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Mass of dissolved nigrosin in g) / (Volume of filtrate in L)

-

Spectrophotometric Method for Solubility Determination

This method is particularly useful for colored compounds like nigrosin and relies on the Beer-Lambert law. A calibration curve is first established, and then the absorbance of a saturated solution is measured to determine its concentration.

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of nigrosin in the desired solvent (ethanol or methanol) of a known concentration.

-

Create a series of dilutions from the stock solution to generate standards of varying, known concentrations.

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for nigrosin (approximately 565 nm in ethanol).[11]

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear.

-

-

Preparation and Measurement of Saturated Solution:

-

Prepare a saturated solution of nigrosin as described in the gravimetric method (Section 3.1.1).

-

Filter the saturated solution to remove undissolved solids.

-

Dilute a small, accurately measured volume of the saturated filtrate with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of nigrosin in the solvent.

-

Factors Influencing Nigrosin Solubility

The solubility of nigrosin in ethanol and methanol can be influenced by several factors:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

-

Purity of Nigrosin: As nigrosin is a mixture, batch-to-batch variations in composition can affect its solubility.

-

Solvent Purity: The presence of water or other impurities in the ethanol or methanol can alter the solubility.

-

pH: Although less critical in non-aqueous solvents, the residual acidity or basicity of the nigrosin sample could have a minor effect.

Conclusion and Recommendations

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Solvent black 5 - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]

- 3. foodcolourworld.com [foodcolourworld.com]

- 4. Contact Support [foodadditivesworld.com]

- 5. chembk.com [chembk.com]

- 6. Nigrosin, soluble in alcohol (C. I. 50415), 100 g, glass, CAS No. 11099-03-9 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Austria [carlroth.com]

- 7. C.I. Solvent Black 5 | C8H19ClN2O | CID 19828004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Nigrosin, alcohol soluble 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Health and Safety Considerations for Handling Nigrosin Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nigrosin, a mixture of synthetic black dyes, is utilized in various laboratory and industrial applications. While generally considered to have low toxicity, handling nigrosin in its powdered form necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the health and safety considerations, experimental protocols for hazard assessment, and best practices for handling nigrosin powder.

Hazard Identification and Classification

Nigrosin powder is primarily associated with mechanical irritation and the potential for dust explosions. The toxicological properties of nigrosin have not been fully investigated, and as such, it should be handled with care.[1][2]

Health Hazards:

-

Eye Irritation: Direct contact with the powder can cause mechanical irritation to the eyes.[1][2]

-

Skin Irritation: Prolonged or repeated contact may lead to skin irritation and dermatitis.[1][2]

-

Respiratory Tract Irritation: Inhalation of airborne dust may cause irritation to the respiratory system.[1][2][3] Long-term exposure to high concentrations of dust could potentially lead to pneumoconiosis, a lung disease caused by the accumulation of dust in the lungs.[4]

-

Ingestion: While not classified as harmful by ingestion, it may still be damaging to health, especially in individuals with pre-existing organ damage.[4]

Physical Hazards:

-

Combustible Dust: Nigrosin is a combustible solid.[4]

-

Dust Explosion: Like many organic powders, when finely divided and suspended in the air in sufficient concentrations, nigrosin dust can form an explosive mixture with air.[4][5] This risk is heightened in the presence of an ignition source.[4]

Quantitative Data

The following tables summarize the available quantitative data for nigrosin. It is important to note that some physical and toxicological properties are not well-documented.

Table 1: Physical and Chemical Properties of Nigrosin

| Property | Value | Source(s) |

| CAS Number | 8005-03-6 | [6][7][8] |

| Molecular Formula | C₂₂H₁₄N₆Na₂O₉S₂ | [4][7][8][9] |

| Molecular Weight | 616.49 g/mol | [4][8][9][10] |

| Appearance | Black powder or crystals | [4][6][7][9][11] |

| Odor | Odorless or slight odor | [10][12] |

| Melting Point | >275 °C / >300 °C | [3] |

| Solubility in Water | Soluble (specific values vary, e.g., 1 mg/mL, 10 g/L) | [4][6][13][14][15] |

| λmax | 570-580 nm (in 50% ethanol) | [11] |

Table 2: Toxicological Data for Nigrosin

| Endpoint | Value | Source(s) |

| LD50/oral/rat | No information available | [3] |

| LD50/oral/mouse | No information available | [3] |

| LD50/dermal/rabbit | No information available | [3] |

| LC50/inhalation/rat | No information available | [3] |

| Carcinogenicity | Not classified as carcinogenic | [16] |

| Mutagenicity | Not classified as germ cell mutagenic | [16] |

| Reproductive Toxicity | Not classified as a reproductive toxicant | [16] |

Experimental Protocols for Hazard Assessment

To ensure the safe handling of nigrosin powder, a thorough hazard assessment should be conducted. The following are summaries of standard experimental protocols that can be applied.

Skin Irritation Testing (OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.[12][17]

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissue cultures are pre-incubated.

-

Application of Test Substance: A small amount of nigrosin powder (e.g., 25mg) is applied topically to the surface of the RhE tissue.[18] A negative control (e.g., ultrapure water) and a positive control (e.g., 5% SDS) are run in parallel.[18]

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes).[18]

-

Washing and Post-Incubation: The test substance is washed from the tissue surface, and the tissues are incubated for a further period (e.g., 18 hours).[18]

-

Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then extracted and quantified spectrophotometrically.[18]

-

Classification: If the tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant.[17][18]

Eye Irritation Testing (OECD Guideline 405)

This guideline describes a sequential testing strategy to minimize animal testing. Initially, a weight-of-the-evidence analysis of existing data is performed.[19][20] If in vivo testing is deemed necessary, the following procedure is followed.

Methodology:

-

Animal Selection and Preparation: Healthy, young albino rabbits are used.[5]

-

Test Substance Instillation: A single dose of the test substance is placed in the conjunctival sac of one eye of the animal.[19][20][21] The other eye serves as a control.[19][20]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of irritation, such as redness, swelling, and discharge.[21]

-

Scoring and Classification: The severity of the ocular lesions is scored at each observation point. The reversibility of the effects is also assessed.

-

Sequential Testing: The test is initially performed on one animal.[5][19] If results are not conclusive, a confirmatory test on up to two additional animals may be performed.[5][20][21]

Combustible Dust Testing (ASTM E1226 and E1515)

These standardized tests are used to determine the explosibility and combustibility characteristics of a dust.

Go/No-Go Explosibility Screening (ASTM E1226):

-

Sample Preparation: A representative sample of the powder is prepared, often with a specific particle size and moisture content.

-

Test Apparatus: A 20-liter sphere or a Hartmann tube is used.[22][23][24]

-

Dust Dispersion: The powder is dispersed within the test chamber to form a dust cloud.[24][25]

-

Ignition: An ignition source (e.g., a chemical igniter or an electric spark) is introduced into the dust cloud.[22][24][25]

-

Observation: The test determines if a deflagration (explosion) occurs. The material is deemed explosible if the pressure ratio generated is equal to or greater than 2.0 or if the maximum pressure (Pmax) is ≥ 0.5 barG.[23]

Minimum Explosible Concentration (MEC) (ASTM E1515):

-

Methodology: This test is conducted in a similar manner to the Go/No-Go screening, but with varying concentrations of the dust.[24]

-

Determination: The MEC is the lowest concentration of the dust in air that will propagate a deflagration.[23][26]

Safe Handling and Personal Protective Equipment (PPE)

A comprehensive approach to safety is crucial when handling nigrosin powder. This involves engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: Use in a well-ventilated area. Local exhaust ventilation (LEV) should be used to control airborne dust concentrations at the source.[1][2][16]

-

Containment: For procedures with a high potential for dust generation, consider using a glove box or other containment solutions.

Administrative Controls

-

Hazard Communication: Ensure all personnel handling nigrosin powder are aware of the hazards, have access to the Safety Data Sheet (SDS), and have received appropriate training.[27][28]

-

Good Housekeeping: Minimize dust accumulation on surfaces.[4] Use a vacuum cleaner with a HEPA filter for cleaning; avoid dry sweeping which can create dust clouds.[4]

-

Emergency Procedures: Have an emergency plan in place for spills, fires, and accidental exposures. Eyewash stations and safety showers should be readily accessible.[19]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][12][20]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[1][5][12][19]

-

Respiratory Protection: For tasks where dust concentrations may exceed exposure limits or where ventilation is inadequate, a NIOSH-approved respirator is required.[1][19][20] The type of respirator should be selected based on the anticipated airborne concentration of the powder. For powders, a particulate respirator (e.g., N95, P95, or higher) is appropriate.[29][30] A fit test is essential to ensure the respirator provides a proper seal.[30][31]

First Aid and Emergency Procedures

In the event of an accidental exposure to nigrosin powder, the following first aid measures should be taken immediately.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][19]

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation develops.[4][19]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and give 1-2 glasses of water or milk to drink. Seek immediate medical attention.[19]

Storage and Disposal

-

Storage: Store nigrosin powder in a tightly sealed container in a cool, dry, and well-ventilated area.[18][19] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[4][19]

-

Disposal: Dispose of waste nigrosin powder and contaminated materials in accordance with local, state, and federal regulations.[5][12]

Visualization of Workflows

The following diagrams illustrate key workflows for the safe handling and assessment of nigrosin powder.

Caption: A workflow for assessing the hazards of a chemical powder.

Caption: A stepwise protocol for the safe handling of nigrosin powder.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. 11099-03-9 CAS | NIGROSINE ALCOHOL SOLUBLE | Biological Stains and Dyes | Article No. 04906 [lobachemie.com]

- 4. Nigrosine(8005-03-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 6. chembk.com [chembk.com]

- 7. Nigrosin water soluble 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. accustandard.com [accustandard.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Nigrosine, pure, water soluble, high purity biological stain 100 g | Request for Quote [thermofisher.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. klamathcc.edu [klamathcc.edu]

- 14. Nigrosin water soluble For use as a biological stain 8005-03-6 [sigmaaldrich.com]

- 15. Nigrosin, water soluble (C.I. 50420), 100 g, CAS No. 8005-03-6 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Netherlands [carlroth.com]

- 16. siesascs.edu.in [siesascs.edu.in]

- 17. iivs.org [iivs.org]

- 18. x-cellr8.com [x-cellr8.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. flashpointsrl.com [flashpointsrl.com]

- 21. oecd.org [oecd.org]

- 22. measurlabs.com [measurlabs.com]

- 23. Understanding Combustible Dust Testing to Assess Dust Fire And Explosion Hazards - Prime Process Safety Center [primeprocesssafety.com]

- 24. Combustible Dust Testing | 7-Day Turnaround [sigma-hse.us]

- 25. Most Frequently Asked Questions about Combustible Dust Testing - Prime Process Safety Center [primeprocesssafety.com]

- 26. stonehousesafety.com [stonehousesafety.com]

- 27. ors.od.nih.gov [ors.od.nih.gov]

- 28. besmart.ie [besmart.ie]

- 29. ehs.umich.edu [ehs.umich.edu]

- 30. unmc.edu [unmc.edu]

- 31. osha.gov [osha.gov]

Unveiling the Unseen: A Technical Guide to the Historical Applications of Spirit-Soluble Nigrosin in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of microscopy, the quest for visualizing the minute and the unstainable has led to the development of a diverse array of staining techniques. Among these, negative staining, a method that colors the background to reveal the unstained specimen, has been a cornerstone of microbiology and cellular imaging. Central to the historical application of this technique is nigrosin, a synthetic black dye. While its water-soluble counterpart is widely known, the historical applications of spirit-soluble nigrosin (C.I. 50415) offer a fascinating glimpse into the ingenuity of early microscopists. This in-depth technical guide explores the core historical applications of spirit-soluble nigrosin, providing detailed experimental protocols, quantitative data, and a workflow for its principal uses.

The Principle of Nigrosin-Based Negative Staining

Nigrosin, in its various forms, is an acidic stain. The fundamental principle behind its use in negative staining lies in the electrostatic repulsion between the negatively charged chromogen of the dye and the predominantly negatively charged surface of bacterial cells and other microorganisms.[1] This repulsion prevents the stain from penetrating the cells, which remain unstained and appear as bright, clear bodies against a dark, colored background.[2][3] This technique is particularly advantageous for visualizing delicate structures that would be distorted by the heat-fixation step required in many positive staining methods.[4]

Historical Applications of Spirit-Soluble Nigrosin

The primary historical application of spirit-soluble nigrosin in microscopy was in bacteriology, particularly for the visualization of bacterial capsules and endospores. Its solubility in alcohol was likely advantageous in specific techniques where an alcohol-based solvent was preferred for preparing the staining solution, potentially offering a different drying rate or interaction with the specimen compared to aqueous solutions.

Negative Staining of Bacteria and Yeasts

One of the earliest and most straightforward applications was the simple negative staining of bacteria and yeasts to observe their morphology and the presence of capsules. Capsules, being non-ionic, do not readily accept most stains. Negative staining with nigrosin provides an excellent method for their visualization as clear halos around the stained cells.[2] This was crucial for the identification and study of pathogenic encapsulated bacteria, such as Streptococcus pneumoniae and Klebsiella pneumoniae, as well as the capsule-containing fungus Cryptococcus neoformans.[2][3]

The Dorner Endospore Stain

A significant historical application of nigrosin is in the Dorner method for staining bacterial endospores, first published in 1922.[5][6] This differential staining technique uses a combination of a primary stain (carbol fuchsin) to stain the spores and a counterstain/background stain (nigrosin) to provide contrast. The original method involved a lengthy heating step to drive the primary stain into the resilient endospores.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters from historical protocols for the application of nigrosin in microscopy. It is important to note that historical texts often lacked the detailed precision of modern protocols, and variations existed.

| Application | Target Organism/Structure | Nigrosin Type | Nigrosin Concentration (% w/v) | Other Key Reagents | Staining Time | Expected Result |

| General Negative Staining | Bacteria, Yeasts (e.g., Cryptococcus neoformans) | Water- or Spirit-Soluble | 10% | None | A few minutes | Clear cells with a dark background; capsules appear as halos.[2][3] |

| Dorner Endospore Stain (Original Method) | Bacterial Endospores (e.g., Bacillus spp., Clostridium spp.) | Not always specified, but compatible with alcohol decolorizer | Not specified in all early texts | Carbol fuchsin, Acid-alcohol (decolorizer) | 5-10 minutes (heating with carbol fuchsin) | Red endospores, colorless vegetative cells, dark background.[5][6] |

| Dorner Endospore Stain (Modified Method) | Bacterial Endospores | Water-Soluble | 7% or 10% | Carbol fuchsin (no decolorizer) | 10 minutes (in boiling water bath with carbol fuchsin) | Red endospores, colorless vegetative cells, dark background. |

Experimental Protocols

Preparation of a 10% Spirit-Soluble Nigrosin Staining Solution

Materials:

-

Spirit-soluble nigrosin (C.I. 50415)

-

Ethanol (95%)

-

Glass beaker

-

Stirring rod

-

Storage bottle

Procedure:

-

Weigh out 10 grams of spirit-soluble nigrosin powder.

-

Measure 100 ml of 95% ethanol.

-

In the glass beaker, gradually add the nigrosin powder to the ethanol while continuously stirring.

-

Continue to stir until the dye is completely dissolved. Gentle warming in a water bath can aid dissolution but should be done with caution due to the flammability of ethanol.

-

Transfer the solution to a clean, tightly sealed storage bottle.

Protocol for General Negative Staining

Materials:

-

10% nigrosin solution (water- or spirit-soluble)

-

Bacterial or yeast culture

-

Microscope slides

-

Inoculating loop or pipette

-

Coverslip (optional)

Procedure:

-

Place a small drop of the 10% nigrosin solution onto a clean microscope slide.[3]

-

Using a sterile inoculating loop or pipette, transfer a small amount of the microbial culture to the drop of nigrosin and mix gently.

-

Take a second clean slide and hold it at a 45-degree angle to the first slide. Touch the edge of the second slide to the drop of the nigrosin-culture mixture, allowing the liquid to spread along the edge.

-

Push the spreader slide smoothly and quickly across the first slide to create a thin smear.

-

Allow the smear to air dry completely. Do not heat-fix , as this will distort the cells.[4]

-

Examine the slide under the microscope, starting with a lower power objective and progressing to oil immersion for detailed observation.

Protocol for the Dorner Endospore Stain

Materials:

-

Bacterial culture (from a mature culture to ensure spore formation)

-

Carbol fuchsin stain

-

Acid-alcohol (3% HCl in 95% ethanol)

-

10% nigrosin solution

-

Microscope slides

-

Inoculating loop

-

Bunsen burner or water bath

-

Staining rack

-

Blotting paper

Procedure:

-

Prepare a smear of the bacterial culture on a clean microscope slide and allow it to air dry. Heat-fix the smear by passing it briefly through the flame of a Bunsen burner.

-

Place a piece of blotting paper cut to the size of the smear over the fixed bacteria.

-

Flood the blotting paper with carbol fuchsin stain.

-

Heat the slide gently over a steaming water bath or with a Bunsen burner for 5-10 minutes. Do not allow the stain to boil or dry out; add more stain as needed.[5]

-

Allow the slide to cool, and then remove the blotting paper.

-

Decolorize the smear with acid-alcohol until the red color no longer runs from the smear (typically 15-30 seconds).

-

Rinse the slide thoroughly with water.

-

Cover the smear with the 10% nigrosin solution for 1-2 minutes to stain the background.

-

Gently rinse the slide with water and allow it to air dry.

-

Examine the slide under oil immersion. Endospores will appear red, vegetative cells will be colorless, and the background will be dark.[6]

Visualizations

Caption: Workflow for historical nigrosin staining techniques.

Caption: Principle of nigrosin-based negative staining.

Conclusion

Spirit-soluble nigrosin holds a significant, albeit sometimes overlooked, place in the history of microscopy. As a key component of early negative staining techniques and the classic Dorner endospore stain, it provided a simple yet effective means for early scientists to visualize otherwise elusive microbial structures. The principles behind its application laid the groundwork for more advanced staining and imaging techniques used today. This guide provides a window into these historical methods, offering valuable context and practical knowledge for modern researchers in microbiology and drug development. Understanding the foundations of these techniques enriches our appreciation for the evolution of microscopic visualization and can inspire innovative approaches to contemporary imaging challenges.

References

An In-depth Technical Guide to Alcohol-Soluble Nigrosin: Commercial Sources, Purity, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alcohol-soluble nigrosin (C.I. Solvent Black 5), a synthetic dye with broad applications in industrial and research settings. This document details its commercial availability, purity grades, and potential biological interactions, offering valuable information for professionals in research and drug development.

Commercial Sources and Identification

Alcohol-soluble nigrosin is a complex mixture of phenazine-based compounds. It is synthesized by heating a mixture of nitrobenzene, aniline, and aniline hydrochloride in the presence of an iron or copper catalyst.[1] It is commercially available from various chemical suppliers under different trade names.

Common Identification Numbers:

Synonyms:

-

Solvent Black 5

-

Nigrosine Base

-

Spirit Black 5B

-

Indulin Black[2]

Table 1: Prominent Commercial Suppliers of Alcohol-Soluble Nigrosin

| Supplier | Product Name | Reported Purity/Grade |

| Thermo Fisher Scientific | Nigrosin, alcohol soluble | Conforms to structure (IR), λmax: 565 ± 3nm (in ethanol) |

| Sigma-Aldrich | Nigrosin, alcohol soluble, Solvent Black 5 | Not specified |

| Spectrum Chemical | Nigrosin B, Alcohol Soluble | Ungraded, suitable for general industrial or research purposes[3][4] |

| BOC Sciences | Solvent Black 5 | ≥95%[] |

| Chem-Impex | Solvent Black 5 | 98 - 102% (Dye content)[6] |

| DIMACOLOR INDUSTRY GROUP CO.,LTD | Alcohol Soluble Nigrosine Black SB (Solvent Black 5) | Not specified[7] |

| The Lab Depot | Nigrosin B, Alcohol Soluble | Ungraded, suitable for general industrial or research purposes[3] |

| Scientific Laboratory Supplies | Nigrosin, alcohol soluble | Not specified[8] |

| Otto Chemie Pvt. Ltd. | Nigrosine (alcohol soluble) | Not specified |

| Ennore India Chemicals | NIGROSINE ALCOHOL SOLUBLE | Not specified |

| CymitQuimica | Nigrosine | Not specified[9] |

| MedchemExpress | Solvent black 5 (Spirit nigrosine) | Not specified[10] |

| ChemicalBook | SOLVENT BLACK 5 | 99%[11] |

| China inter dye | Nigrosine Black | Not specified[12] |

Purity Grades and Physicochemical Properties

The purity of commercially available alcohol-soluble nigrosin can vary. It is often sold as "ungraded" for general use, while some suppliers offer higher purity grades with specified dye content. Due to its manufacturing process, commercial nigrosin is a mixture of different phenazine structures, and may contain residual starting materials or byproducts.

Table 2: Physicochemical Properties of Alcohol-Soluble Nigrosin

| Property | Value | Reference |

| Appearance | Black powder | [] |

| Solubility | Soluble in ethanol, benzene, toluene, oleic acid, and stearic acid. Insoluble in water. | |

| Melting Point | >300 °C | |

| Absorption Maximum (λmax) | ~565 nm (in ethanol) | [13][14] |

Common Impurities: Given the synthesis method, potential impurities may include unreacted aniline, nitrobenzene, and various phenazine derivatives formed during the reaction. The complexity of the reaction mixture makes complete characterization challenging.

Experimental Protocols

Purification of Alcohol-Soluble Nigrosin

3.1.1. Recrystallization

This method is suitable for removing soluble impurities.

Protocol:

-

Solvent Selection: Identify a suitable solvent or solvent mixture. Ethanol is a common solvent for alcohol-soluble nigrosin. A two-solvent system can also be effective, where the dye is soluble in one solvent at high temperature and insoluble in the other.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude nigrosin powder in a minimal amount of hot ethanol by gently heating and stirring. The goal is to create a saturated solution.[15][16]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[15]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal yield.[17]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[18]

-

Drying: Dry the crystals in a vacuum oven at a low temperature to remove residual solvent.

3.1.2. Column Chromatography

Column chromatography is effective for separating components of the nigrosin mixture based on their polarity.

Protocol:

-

Stationary Phase Preparation: Pack a glass column with a suitable stationary phase, such as silica gel or alumina. The stationary phase should be slurry-packed with the initial mobile phase to ensure a uniform packing.

-

Sample Loading: Dissolve a small amount of the crude nigrosin in a minimal volume of the mobile phase and carefully load it onto the top of the column.

-

Elution: Begin eluting the column with a non-polar solvent. Gradually increase the polarity of the mobile phase (gradient elution) to separate the different colored components. The separation can be monitored visually as distinct colored bands move down the column.

-

Fraction Collection: Collect the separated fractions as they elute from thecolumn.

-

Analysis: Analyze the purity of each fraction using a suitable method like Thin-Layer Chromatography (TLC) or UV-Vis spectroscopy.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified nigrosin component.

Analysis of Purity

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of nigrosin and separating its various components.

Protocol:

-

Column: A reverse-phase C18 column is commonly used.[19]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact gradient will depend on the specific components to be separated.

-

Detection: A UV-Vis detector set at the absorption maximum of nigrosin (around 565 nm) can be used for detection.[13][14]

-

Sample Preparation: Prepare a standard solution of a known concentration of a reference nigrosin sample and a solution of the sample to be analyzed in the mobile phase.

-

Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity can be estimated by comparing the peak areas.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the nigrosin molecule and to confirm its identity by comparing its spectrum to a reference spectrum. Key absorption bands for a nigrosine-type dye include those around 3300, 1589, 1489, 1445, 1025, 1002, 745, and 693 cm⁻¹.[20]

Biological Activity and Potential Signaling Pathways

While direct studies on the specific signaling pathways affected by alcohol-soluble nigrosin are limited, its classification as a phenazine dye provides insights into its potential biological activities. Phenazine compounds are known to be redox-active and can induce cellular responses through the generation of reactive oxygen species (ROS).[21]

One of the key pathways implicated in the cellular response to phenazine compounds is the mitochondrial-mediated apoptotic pathway .[22][23][24]

Proposed Signaling Pathway:

Caption: Proposed ROS-mediated mitochondrial apoptotic pathway induced by phenazine compounds.

This pathway suggests that upon cellular uptake, nigrosin, as a phenazine derivative, could lead to the generation of ROS. This oxidative stress can activate signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can then modulate the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, culminating in apoptosis or programmed cell death.[22][23][24]

Experimental Workflows

The following diagrams illustrate logical workflows for the purification and analysis of alcohol-soluble nigrosin.

Caption: Experimental workflow for the purification of alcohol-soluble nigrosin by recrystallization.

Caption: Experimental workflow for the purity analysis of alcohol-soluble nigrosin by HPLC.

Conclusion

Alcohol-soluble nigrosin is a readily available synthetic dye with diverse applications. For research and drug development purposes, it is crucial to be aware of the potential for variability in purity between commercial suppliers. The experimental protocols and analytical methods outlined in this guide provide a framework for the purification and characterization of this compound. Furthermore, while direct evidence is limited, the understanding of the biological activities of related phenazine dyes suggests that nigrosin may exert cellular effects through pathways such as ROS-mediated apoptosis. Further research is warranted to fully elucidate the specific biological interactions and signaling pathways modulated by alcohol-soluble nigrosin.

References

- 1. Nigrosin - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. labdepotinc.com [labdepotinc.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. dimacolorgroup.com [dimacolorgroup.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. cymitquimica.com [cymitquimica.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SOLVENT BLACK 5 | 11099-03-9 [chemicalbook.com]

- 12. Nigrosine Black|Nigrosine base|Nigrosine Alcohol Soluble [chinainterdyes.com]

- 13. Nigrosin, alcohol soluble 1 kg | Contact Us | Thermo Scientific Chemicals | thermofisher.cn [thermofisher.cn]

- 14. Absorption [Nigrosin] | AAT Bioquest [aatbio.com]

- 15. Home Page [chem.ualberta.ca]

- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. people.chem.umass.edu [people.chem.umass.edu]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]

- 24. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

Nigrosin as a Non-Biological Stain in Material Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigrosin is a synthetic black dye composed of a complex mixture of phenazine-based compounds.[1] It is produced by heating a mixture of nitrobenzene, aniline, and hydrochloric acid in the presence of an iron or copper catalyst.[1] While extensively documented for its use in microbiology as a negative stain for visualizing bacteria and fungi[1], Nigrosin's role in material science is primarily as a colorant for a wide range of products, including lacquers, varnishes, inks, plastics, and textiles.[1][2][3][4] This guide explores the properties of Nigrosin and its established and potential applications as a non-biological stain for material characterization and quality control.

Nigrosin is available in three main forms, distinguished by their solubility, which dictates their application in different material matrices.[3]

-

Water-Soluble Nigrosin (WS): Also known as Acid Black 2, this anionic dye is soluble in water and is produced by the sulfonation of the primary Nigrosin mixture.[1] It is commonly used in water-based inks, coatings, and textile dyeing.[2]

-

Alcohol-Soluble Nigrosin: Also referred to as Spirit-Soluble Nigrosin or Solvent Black 5, it is used in lacquers, varnishes, and marker pen inks.[1]

-

Oil-Soluble Nigrosin: Known as Solvent Black 7, this form is utilized in waxes, lubricants, and for coloring plastics and resins.

Physicochemical Properties and Data

The optical properties of Nigrosin are key to its function as a stain. While detailed quantitative data in various material matrices is proprietary or scarce in public literature, some general specifications are available.

| Property | Water-Soluble Nigrosin (Acid Black 2) | Reference |

| Synonym | Acid Black 2 | [1] |

| CAS Number | 8005-03-6 | [3] |

| Colour Index Number | 50420 | |

| Molecular Formula | C22H14N6Na2O9S2 | [3] |

| Molecular Weight | 616.49 g/mol | [3] |

| λmax | ~570-575 nm | |

| εmax | ~250 at 575 nm in 50% ethanol | |

| Solubility | Soluble in water, partially in alcohols | [2][3] |

| Appearance | Fine black powder or granules | [2] |

Staining Mechanism in Polymeric Materials

Unlike biological negative staining, which relies on electrostatic repulsion[5], the mechanism of Nigrosin staining in material science, particularly with polymers, is governed by physical adsorption processes. The interaction between the dye molecules and the polymer matrix is primarily driven by:

-

Hydrophobic Interactions: The aromatic, nonpolar regions of the Nigrosin molecule exhibit a strong affinity for the hydrophobic surfaces of many polymers, such as polyethylene and polypropylene. This is a dominant mechanism in the adsorption of organic compounds onto microplastics.

-

Van der Waals Forces: These intermolecular forces contribute to the adhesion of the dye molecules to the material's surface.

-

Pore Filling and Surface Sorption: In porous materials, Nigrosin particles can physically lodge within surface pores and crevices.

The adsorption process is often a combination of surface adsorption and intraparticle diffusion, where the dye gradually penetrates the outer layers of the material.[6]

Applications in Material Science

Coloration of Plastics and Resins

Oil-soluble Nigrosin is widely used as a black colorant in the compounding of various resins, including phenolic resins, styrenics, polyamides, and urea resins.[3] Its high color strength and compatibility with these polymer systems make it an effective choice for achieving a deep, uniform black coloration.[2]

Manufacturing of Inks, Paints, and Coatings